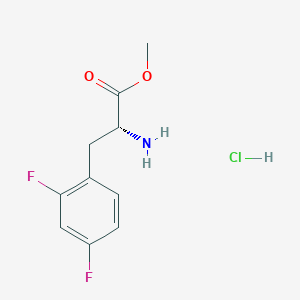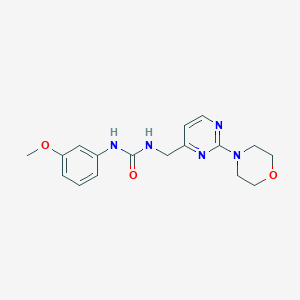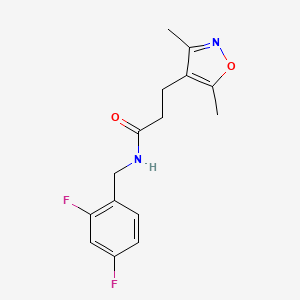
N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is a compound that can be synthesized through nucleophilic and amidation reactions .
Synthesis Analysis
The synthesis of “this compound” involves nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using single crystal X-ray diffraction and density functional theory (DFT) . The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is synthesized through nucleophilic and amidation reactions . Further details about the specific chemical reactions involved in the synthesis are not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied using DFT . The study includes the molecular electrostatic potential and frontier molecular orbitals of the compound .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Sulfonamides, including compounds structurally similar to N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide, play a significant role in medicinal chemistry due to their diverse pharmacological activities. For instance, triazolopyrimidine-2-sulfonamide derivatives have been explored for their herbicidal activity, highlighting the potential of sulfonamides in developing new herbicides with high activity and faster degradation rates in soil (Chen et al., 2009). Additionally, chalcone-sulfonamide hybrids have been synthesized and shown to exhibit anticancer and antituberculosis activity, demonstrating the versatility of sulfonamide compounds in addressing critical health issues (Castaño et al., 2019).
Agricultural Chemistry Applications
In the context of agriculture, sulfonamide derivatives have been investigated for their herbicidal properties. The design and synthesis of novel sulfonamide compounds for use as acetohydroxyacid synthase inhibitors highlight the potential of these molecules in developing new herbicides that are safe for crops like rice, maize, and wheat, and exhibit a faster degradation rate in soil, thus reducing environmental impact (Chen et al., 2009).
Environmental Science Applications
Research into sulfonamides also extends to environmental science, where the degradation and behavior of sulfonamide herbicides in the environment are of interest. Studies on the soil degradation of sulfonamide herbicides, such as florasulam, provide valuable insights into the environmental fate of these chemicals, which is crucial for assessing their environmental impact and for the development of compounds with favorable degradation profiles (Jackson et al., 2000).
Orientations Futures
The future directions for “N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” could involve its use in the construction of stimulus-responsive drug carriers due to the advantages of boronic ester bonds . These carriers can load anti-cancer drugs, deliver insulin and genes, and achieve controlled drug release .
Propriétés
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-14-8-9-4-6(5-10-8)11-15(12,13)7-2-3-7/h4-5,7,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKWDWDAUVLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)
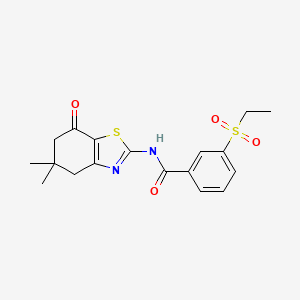
![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
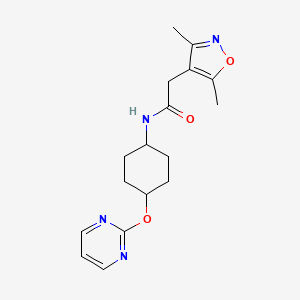
![N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2657524.png)
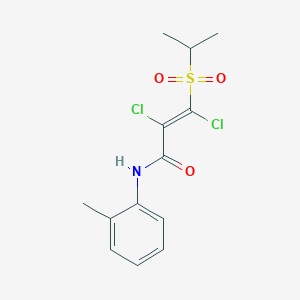

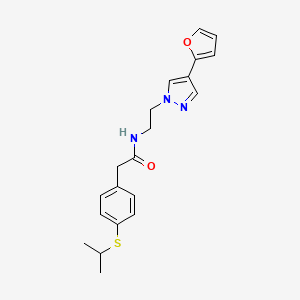
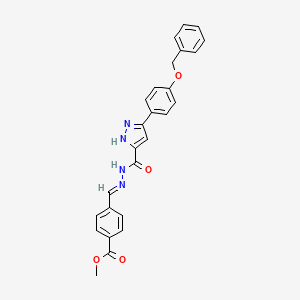
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
